1-(3-Nitrophenyl)propan-1-ol
Overview
Description
1-(3-Nitrophenyl)propan-1-ol is an organic compound characterized by a nitro group attached to a phenyl ring, which is further connected to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Nitrophenyl)propan-1-ol can be synthesized through several methods. One common approach involves the reduction of 3-nitroacetophenone using sodium borohydride (NaBH4) in the presence of a suitable solvent like ethanol. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable processes, such as catalytic hydrogenation of 3-nitroacetophenone. This method utilizes a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure to achieve the reduction.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Nitrophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst or sodium dithionite (Na2S2O4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) in an inert solvent like dichloromethane.
Major Products Formed:
Oxidation: 3-nitropropiophenone.
Reduction: 1-(3-aminophenyl)propan-1-ol.
Substitution: 1-(3-nitrophenyl)propan-1-chloride.
Scientific Research Applications
1-(3-Nitrophenyl)propan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used in the development of biochemical assays and as a probe to study enzyme activities.
Industry: The compound can be used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism by which 1-(3-Nitrophenyl)propan-1-ol exerts its effects depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group, which can interact with various biological targets. The molecular pathways involved include electron transfer processes and interactions with catalytic sites on enzymes or metal catalysts.
Comparison with Similar Compounds
1-(2-Nitrophenyl)propan-1-ol: Similar structure but with the nitro group in the ortho position.
1-(4-Nitrophenyl)propan-1-ol: Similar structure but with the nitro group in the para position.
3-Nitrobenzyl alcohol: Similar structure but with a benzyl alcohol instead of a propanol chain.
Uniqueness: 1-(3-Nitrophenyl)propan-1-ol is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. The meta position of the nitro group can lead to different steric and electronic effects compared to the ortho and para positions, making it a valuable compound for specific synthetic applications.
Properties
IUPAC Name |
1-(3-nitrophenyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-9(11)7-4-3-5-8(6-7)10(12)13/h3-6,9,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEJDXFJBNGGBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441007 | |
Record name | 1-(3-nitrophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125712-82-5 | |
Record name | 1-(3-nitrophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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